molecular formula C10H13NO2 B12439884 1-(4-Amino-3-methoxyphenyl)propan-1-one

1-(4-Amino-3-methoxyphenyl)propan-1-one

Cat. No.: B12439884
M. Wt: 179.22 g/mol
InChI Key: JLAFECPKVPEMGF-UHFFFAOYSA-N
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Description

1-(4-Amino-3-methoxyphenyl)propan-1-one is a substituted propanone derivative featuring a phenyl ring with an amino (-NH₂) group at the para position and a methoxy (-OCH₃) group at the meta position. This structural configuration confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-(4-amino-3-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H13NO2/c1-3-9(12)7-4-5-8(11)10(6-7)13-2/h4-6H,3,11H2,1-2H3

InChI Key

JLAFECPKVPEMGF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-methoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylacetonitrile with ammonia under specific conditions to yield the desired product. Another method includes the reduction of 1-(4-nitro-3-methoxyphenyl)propan-1-one using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-Amino-3-methoxyphenyl)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Propanone Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -NH₂ (4), -OCH₃ (3) ~179.21* Potential bioactivity (inferred) -
1-(4-Methoxyphenyl)propan-1-one -OCH₃ (4) 164.20 NMR: δ 7.91 (ArH), 3.83 (OCH₃)
1-(3,4-Dimethoxyphenyl)propan-1-one -OCH₃ (3,4) 194.23 Enhanced electron-donating effects
1-(4-Hydroxy-3-methoxyphenyl)propan-1-one -OH (4), -OCH₃ (3) 180.20 Antifungal activity (vs. fungal pathogens)
1-(4-Fluoro-3-methylphenyl)propan-1-one -F (4), -CH₃ (3) 180.21 Increased lipophilicity

*Calculated based on molecular formula.

Key Observations :

  • Amino vs. Methoxy/Hydroxy: The amino group in this compound distinguishes it from methoxy- or hydroxy-substituted analogs. This substitution may enhance solubility in polar solvents and interaction with enzymes or receptors .

Functional Group Additions

Table 2: Impact of Additional Functional Groups

Compound Name Additional Groups Biological/Reactivity Notes Reference
3-(4-Methoxyphenyl)-1-phenylpropan-1-one Phenyl at C3 Likely increased steric hindrance
1-(4-Methoxy-2-methylphenyl)propan-1-one -CH₃ (2) Reduced reactivity due to steric effects
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one α,β-unsaturated ketone Enhanced electrophilicity for Michael additions

Key Observations :

  • Steric Effects: The absence of bulky groups (e.g., phenyl at C3) in this compound may facilitate nucleophilic attacks at the carbonyl group compared to analogs like 3-(4-Methoxyphenyl)-1-phenylpropan-1-one .
  • Electrophilicity: Unlike α,β-unsaturated ketones (e.g., ), the saturated propanone structure of the target compound may limit participation in conjugate addition reactions.

Table 3: Reported Bioactivities of Analogous Compounds

Compound Name Bioactivity Mechanism/Application Reference
1-(2,6-Dihydroxyphenyl)propan-1-one Antifungal (vs. Botrytis cinerea) Disruption of fungal cell membranes
1-(4-Hydroxy-3-methoxyphenyl)propan-1-one Antifungal and antioxidant Radical scavenging
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(triazolyl)propan-1-one Anticancer (hypothetical) Kinase inhibition

Key Observations :

  • The amino group in this compound may confer antimicrobial or anticancer properties akin to hydroxylated analogs, though experimental validation is required .

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